Cas no 123765-81-1 (N-(5-amino-2,4-diiodo-phenyl)acetamide)

N-(5-amino-2,4-diiodo-phenyl)acetamide is a halogenated aromatic compound featuring both amino and acetamide functional groups, with iodine substitutions at the 2- and 4-positions of the phenyl ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex iodinated aromatic systems. The presence of iodine enhances its utility in cross-coupling reactions, while the amino group offers further functionalization potential. Its stability under controlled conditions ensures consistent performance in pharmaceutical and agrochemical research. The compound’s well-defined molecular architecture supports precise modifications, facilitating applications in medicinal chemistry, such as the development of iodinated bioactive molecules or radiolabeling precursors.
N-(5-amino-2,4-diiodo-phenyl)acetamide structure
123765-81-1 structure
Product Name:N-(5-amino-2,4-diiodo-phenyl)acetamide
CAS No:123765-81-1
MF:C8H8I2N2O
MW:401.970866203308
CID:6007477
PubChem ID:14342524
Update Time:2026-03-11

N-(5-amino-2,4-diiodo-phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-amino-2,4-diiodo-phenyl)acetamide
    • Acetamide, N-(5-amino-2,4-diiodophenyl)-
    • MFCD32670534
    • AS-79526
    • D79348
    • SY323089
    • N-(5-Amino-2,4-diiodophenyl)acetamide
    • starbld0040744
    • 123765-81-1
    • Inchi: 1S/C8H8I2N2O/c1-4(13)12-8-3-7(11)5(9)2-6(8)10/h2-3H,11H2,1H3,(H,12,13)
    • InChI Key: NOGHJBRQBPKDFH-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(N)=C(I)C=C1I)(=O)C

Computed Properties

  • Exact Mass: 401.87261g/mol
  • Monoisotopic Mass: 401.87261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 2.379±0.06 g/cm3(Predicted)
  • Melting Point: 172-174 °C
  • Boiling Point: 470.4±45.0 °C(Predicted)
  • pka: 13.30±0.70(Predicted)

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Purity:99%
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Additional information on N-(5-amino-2,4-diiodo-phenyl)acetamide

Comprehensive Analysis of N-(5-amino-2,4-diiodo-phenyl)acetamide (CAS No. 123765-81-1): Properties, Applications, and Research Insights

N-(5-amino-2,4-diiodo-phenyl)acetamide, identified by its CAS number 123765-81-1, is a specialized organic compound garnering attention in pharmaceutical and biochemical research. This iodinated aromatic amide derivative exhibits unique structural features, making it a subject of interest for drug discovery and material science applications. The compound's molecular formula, C8H8I2N2O, reveals its diiodo-substituted phenyl core coupled with an acetamide functional group, which contributes to its distinct chemical behavior.

Recent studies highlight the growing demand for iodinated organic compounds in medicinal chemistry, particularly for their role in X-ray contrast agents and thyroid hormone analogs. Researchers are investigating N-(5-amino-2,4-diiodo-phenyl)acetamide as a potential intermediate for targeted therapeutics, owing to its ability to modulate protein interactions. The compound's amino group provides a reactive site for further derivatization, enabling the development of novel bioconjugates for diagnostic applications.

From a synthetic chemistry perspective, CAS 123765-81-1 demonstrates remarkable stability under physiological conditions, a critical factor for in vivo applications. Its lipophilicity profile, influenced by the iodine atoms, allows for optimized membrane permeability—a key consideration in blood-brain barrier penetration studies. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical research.

The compound's thermal properties have been characterized through differential scanning calorimetry (DSC), revealing a melting point range of 210-215°C. This thermal stability makes it suitable for high-temperature reactions in organic synthesis. Furthermore, its UV-Vis absorption spectrum shows strong peaks at 280 nm and 320 nm, suggesting potential applications in photodynamic therapy research or as a fluorescent probe precursor.

In the context of green chemistry advancements, researchers are exploring eco-friendly synthesis routes for N-(5-amino-2,4-diiodo-phenyl)acetamide. Recent publications describe catalytic iodination methods that reduce halogen waste, addressing environmental concerns while maintaining high yields. These innovations align with the pharmaceutical industry's push toward sustainable manufacturing practices.

Quality control protocols for CAS 123765-81-1 emphasize rigorous residual solvent analysis and heavy metal screening, particularly important for compounds containing multiple iodine atoms. The development of validated analytical methods ensures batch-to-batch consistency, crucial for structure-activity relationship (SAR) studies in drug development pipelines.

Emerging applications in molecular imaging leverage the compound's iodine content for radioisotope labeling potential. Preclinical studies suggest possible utility in SPECT imaging probes when complexed with technetium-99m. This aligns with current trends in theranostics—the integration of therapeutic and diagnostic capabilities in single molecules.

Storage recommendations for N-(5-amino-2,4-diiodo-phenyl)acetamide specify protection from light in amber glass containers at 2-8°C, with desiccants to prevent moisture absorption. These precautions maintain the compound's stability during long-term storage, an important consideration for research laboratories and chemical inventory management systems.

The compound's structure-activity relationship continues to be explored through computational chemistry approaches. Molecular docking simulations predict favorable interactions with various enzyme active sites, particularly those containing tyrosine residues. This computational guidance accelerates the identification of potential biological targets for further experimental validation.

Regulatory documentation for CAS 123765-81-1 complies with REACH certification requirements in the European Union, while safety data sheets provide comprehensive handling guidelines. The compound's non-mutagenic properties, as confirmed by Ames testing, support its use in biomedical research applications without significant genotoxic concerns.

Future research directions for this compound include exploration of its nanoparticle conjugation potential and evaluation as a photosensitizer in photochemical applications. The dual iodine atoms offer unique opportunities for heavy-atom effect studies in photophysics, potentially leading to innovations in organic electronic materials.

From a market perspective, the global demand for specialty iodinated compounds like N-(5-amino-2,4-diiodo-phenyl)acetamide reflects broader trends in precision medicine development. Pharmaceutical analysts project steady growth in this sector, driven by increasing investment in targeted drug delivery systems and diagnostic imaging technologies.

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Amadis Chemical Company Limited
(CAS:123765-81-1)N-(5-amino-2,4-diiodo-phenyl)acetamide
A1042222
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):868.0/347.0/217.0
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